molecular formula C8H8BFO2 B2519256 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole CAS No. 2346531-07-3

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole

Katalognummer B2519256
CAS-Nummer: 2346531-07-3
Molekulargewicht: 165.96
InChI-Schlüssel: ZMFKQDZBYJRDAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a boron-containing molecule that possesses unique properties, making it an attractive candidate for drug discovery and development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Isotopic Labelling

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, also known as AN2690, is primarily investigated for its potential as an antifungal agent, especially for treating onychomycosis. A significant aspect of its research involves the synthesis of isotopically labelled derivatives like [3-14C]-5-fluoro-1-hydroxy-2,1-benzoxaborole and [3,3-2H2]-5-fluoro-1-hydroxy-2,1-benzoxaborole. These derivatives are crucial for in vitro studies during the preclinical development phase (Baker et al., 2007).

Discovery and Antifungal Activity

The discovery of this compound followed a structure-activity relationship investigation aimed at developing a more efficacious therapy for onychomycosis. This boron-containing small molecule exhibited potent antifungal properties and has been in clinical trials for topical treatment of onychomycosis (Baker et al., 2006).

Structural and Spectroscopic Characterization

Research on benzoxaboroles like this compound extends to their extensive characterization in the solid state. Using a combined experimental-computational approach, studies have explored the structure, spectroscopic signatures, and crystal structures of these molecules. The role of intermolecular interactions in their formation and the impact of polymorphism and thermal expansion properties on their NMR parameters have been significant areas of focus (Sene et al., 2014).

Mechanism of Action in Inhibiting Aminoacyl-tRNA Synthetase

This compound has been shown to inhibit yeast cytoplasmic leucyl-tRNA synthetase by forming a stable adduct with tRNALeu in the enzyme's editing site. This trapping of tRNALeu prevents catalytic turnover, thereby blocking protein synthesis and showcasing a unique mechanism of action for aminoacyl-tRNA synthetase inhibitors (Rock et al., 2007).

Safety and Hazards

Tavaborole, also known as 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, has been approved by the US Food and Drug Administration (FDA) for the treatment of onychomycosis of the toenails caused by Trichophyton mentagrophytes or Trichophyton rubrum . The most frequent adverse events include application site exfoliation, ingrown toenail, application site erythema, and application site dermatitis .

Zukünftige Richtungen

The unique electron deficiency and coordination property of boron, present in 5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole, led to a wide range of applications in chemistry, energy research, materials science, and the life sciences . Organoboron compounds used to treat various diseases besides tumor treatments through BNCT technology have also marked an important milestone . Following the clinical introduction of bortezomib as an anti-cancer agent, benzoxaborole drugs, tavaborole and crisaborole, have been approved for clinical use in the treatments of onychomycosis and atopic dermatitis . Some heterocyclic organoboron compounds represent potentially promising candidates for anti-infective drugs . This suggests that this compound and similar compounds may have potential for further development and application in the medical field.

Biochemische Analyse

Biochemical Properties

5-Fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. This compound has been shown to interact with aminoacyl-tRNA synthetases, a class of enzymes essential for protein synthesis. By inhibiting these enzymes, this compound disrupts the protein synthesis process, leading to the accumulation of uncharged tRNA and subsequent inhibition of cell growth . Additionally, this compound has been found to interact with other biomolecules, including proteins involved in cell signaling pathways and metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the growth of fungal cells by targeting the leucyl-tRNA synthetase, thereby preventing protein synthesis . In mammalian cells, this compound has been shown to affect cell signaling pathways involved in inflammation and immune response .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound exerts its effects by binding to the editing site of aminoacyl-tRNA synthetases, thereby inhibiting their activity . This inhibition leads to the accumulation of uncharged tRNA, which in turn disrupts protein synthesis and inhibits cell growth . Additionally, this compound has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and cell growth . The exact temporal dynamics of these effects can vary depending on the specific experimental conditions and cell types used .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit fungal growth without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound has been shown to inhibit aminoacyl-tRNA synthetases, thereby affecting protein synthesis and metabolic flux . Additionally, this compound can influence metabolite levels by modulating the activity of enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been found to accumulate in certain cellular compartments, including the cytoplasm and nucleus . The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize primarily in the cytoplasm and nucleus, where it interacts with aminoacyl-tRNA synthetases and other regulatory proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals .

Eigenschaften

IUPAC Name

5-fluoro-1-hydroxy-7-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFKQDZBYJRDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2C)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2346531-07-3
Record name 5-fluoro-7-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.